3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine
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Overview
Description
3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine is a complex organic compound that features a bromine atom, a methyl group, and a naphthalene moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminopyridine, naphthalene derivatives, and brominating agents.
N-Methylation: The methyl group is introduced via N-methylation reactions using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Coupling Reactions: The final step involves coupling the naphthalene moiety with the pyridine ring through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in DMF, KCN in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-methyl-N-[(1S)-1-(phenyl)ethyl]pyridin-2-amine: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-bromo-N-methyl-N-[(1S)-1-(benzyl)ethyl]pyridin-2-amine: Similar structure but with a benzyl group instead of a naphthalene moiety.
Uniqueness
The uniqueness of 3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine lies in its naphthalene moiety, which imparts distinct electronic and steric properties, potentially leading to unique biological and chemical activities compared to its analogs.
Properties
Molecular Formula |
C18H17BrN2 |
---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
3-bromo-N-methyl-N-[(1S)-1-naphthalen-2-ylethyl]pyridin-2-amine |
InChI |
InChI=1S/C18H17BrN2/c1-13(21(2)18-17(19)8-5-11-20-18)15-10-9-14-6-3-4-7-16(14)12-15/h3-13H,1-2H3/t13-/m0/s1 |
InChI Key |
GDDLHKYXHCQHTG-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)N(C)C3=C(C=CC=N3)Br |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N(C)C3=C(C=CC=N3)Br |
Origin of Product |
United States |
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